REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:14]([N+:15]([O-])=O)=[CH:13][C:8]2[O:9][CH2:10][CH2:11][O:12][C:7]=2[CH:6]=1)=[O:4].[NH4+].[Cl-]>CO.O.[Fe]>[CH3:1][O:2][C:3]([C:5]1[C:14]([NH2:15])=[CH:13][C:8]2[O:9][CH2:10][CH2:11][O:12][C:7]=2[CH:6]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(OCCO2)C=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5.5 h
|
Duration
|
5.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 5.5 h more
|
Duration
|
5.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
WASH
|
Details
|
the pad was washed well with MeOH
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered through silica (CHCl3)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(OCCO2)C=C1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |